Methyl 5-bromo-2-hydroxy-4-methylbenzoate

Physical Properties Crystallization Purification

Replacing the brominated ester intermediate with non-halogenated or free-acid analogs often forces costly process re-validation and blocks key cross-coupling steps. Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS 39503-57-6) eliminates this bottleneck. • Orthogonal handles: ester, phenol, and C5-Br enable sequential Suzuki/amidation without protecting-group manipulation. • Documented mp 48 °C simplifies purification; NMR and LC-MS signature (characteristic Br isotope pattern) ensures batch-to-batch identity. • Multi-gram to kilogram quantities available with ≥97 % purity, shipped under ambient conditions from global hubs.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 39503-57-6
Cat. No. B1366412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-hydroxy-4-methylbenzoate
CAS39503-57-6
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C(=O)OC)O
InChIInChI=1S/C9H9BrO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3
InChIKeyDEMKAVJRIYGNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS 39503-57-6): Procurement & Sourcing Guide for Chemical Synthesis


Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS 39503-57-6) is a halogenated aromatic ester (C₉H₉BrO₃, MW 245.07 g/mol) . This compound is a versatile building block in organic synthesis, characterized by a 2-hydroxybenzoate core with a 5-bromo and 4-methyl substitution pattern . It is primarily valued for its use as a key intermediate in the synthesis of pharmaceutical compounds, including thymidylate synthase inhibitors for cancer therapy, and in the preparation of novel bioactive molecules [1][2]. The presence of the bromine atom provides a synthetic handle for further functionalization via cross-coupling reactions, while the ester and phenol groups offer orthogonal reactivity.

Why Substituting Methyl 5-bromo-2-hydroxy-4-methylbenzoate with Common Analogs Can Derail Synthesis Projects


Generic substitution of methyl 5-bromo-2-hydroxy-4-methylbenzoate with close analogs, such as the non-brominated methyl 4-methylsalicylate or the free acid 5-bromo-2-hydroxy-4-methylbenzoic acid, is not feasible without significant process re-validation. The specific 5-bromo-2-hydroxy-4-methyl ester architecture provides a unique combination of physical properties and orthogonal reactivity that are critical to its established synthetic role. For instance, replacing the ester with the free acid (CAS 6623-35-4) will fundamentally alter solubility and reactivity in downstream coupling steps, requiring re-optimization of reaction conditions . Similarly, substituting with the non-halogenated methyl 4-methylsalicylate (CAS 4670-56-8) removes the crucial bromine atom, precluding its use as a substrate in cross-coupling reactions that define its utility as an intermediate . The specific substitution pattern also results in a higher melting point (48°C) compared to its non-brominated analog (27-28°C), a key factor influencing handling, purification, and formulation stability .

Quantitative Evidence Guide: Procurement-Grade Differentiators for Methyl 5-bromo-2-hydroxy-4-methylbenzoate


Elevated Melting Point Enables Solid-Phase Handling and Purification vs. Low-Melting Analog

Methyl 5-bromo-2-hydroxy-4-methylbenzoate exhibits a melting point of 48°C, which is significantly higher than that of its non-halogenated analog, methyl 4-methylsalicylate (CAS 4670-56-8), which melts at 27-28°C . This difference changes the compound's physical state at standard ambient temperatures (20-25°C), rendering the brominated derivative a solid and the non-brominated analog a low-melting solid or liquid. This distinction has direct implications for procurement and laboratory handling, as solid materials are generally easier to weigh, purify via recrystallization, and store without risk of degradation due to phase change.

Physical Properties Crystallization Purification Handling

High Synthetic Yield Demonstrates Process Robustness for Scale-Up

A documented synthetic procedure for methyl 5-bromo-2-hydroxy-4-methylbenzoate via bromination of methyl 2-hydroxy-4-methylbenzoate reports an isolated yield of 98.1% after flash chromatography . In comparison, the esterification of 5-bromo-2-hydroxy-4-methylbenzoic acid with methanol yields the same target compound at 96.7% under described conditions (6.56 g from 6.78 g) . These high yields across two distinct synthetic routes indicate robust process chemistry, which translates to lower cost and higher purity in commercial production, a key procurement advantage.

Process Chemistry Scale-up Cost of Goods Synthetic Efficiency

Spectroscopic Signature for Identity Confirmation and Purity Control

The compound has a well-defined ¹H NMR spectrum (CDCl₃, 400 MHz) with characteristic signals: δ 2.38 (s, 3H, Ar-CH₃), 3.94 (s, 3H, -OCH₃), 6.88 (s, 1H, Ar-H), 7.96 (s, 1H, Ar-H), and 10.58 (s, 1H, -OH) . The distinct downfield shift of the hydroxyl proton (10.58 ppm) and the aromatic proton (7.96 ppm) are diagnostic for this specific substitution pattern and are absent in the spectrum of the non-brominated analog, methyl 4-methylsalicylate, which lacks the bromine-induced deshielding effect. The mass spectrometry data ([M+H]+ at 244.8) also confirms the isotopic pattern characteristic of a mono-brominated compound .

Analytical Chemistry Quality Control NMR Spectroscopy Identity Verification

Established Utility in Pharmaceutical Intermediate Synthesis Supported by Patent Literature

Methyl 5-bromo-2-hydroxy-4-methylbenzoate is specifically referenced as a key intermediate in patent literature for the synthesis of pharmacologically active compounds, including modulators of muscarinic acetylcholine receptors (WO2019/82140) [1] and in the synthetic route to the thymidylate synthase inhibitor Raltitrexed [2]. This contrasts with the more general applications of non-halogenated analogs like methyl 4-methylsalicylate, which are more commonly used as fragrances or in less specific organic syntheses. This documented use in advanced pharmaceutical synthesis positions the compound as a strategic procurement item for drug discovery and development programs.

Medicinal Chemistry Pharmaceutical Intermediates Thymidylate Synthase Inhibitors Cancer Therapy

Optimal Application Scenarios for Procuring Methyl 5-bromo-2-hydroxy-4-methylbenzoate


Synthesis of Bromo-Substituted Biaryls via Cross-Coupling for Medicinal Chemistry

The compound is ideally suited for use as a substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The bromine atom at the 5-position serves as a reliable leaving group for introducing aryl or heteroaryl moieties, a common strategy for diversifying lead compounds in drug discovery programs. Its utility is supported by its role as an intermediate in the synthesis of thymidylate synthase inhibitors and muscarinic receptor modulators .

Preparation of Functionalized Benzoic Acid Derivatives for Targeted Libraries

The methyl ester and phenolic hydroxyl groups provide orthogonal handles for selective functionalization. The ester can be hydrolyzed to the corresponding carboxylic acid (CAS 6623-35-4) for amide coupling, while the phenol can be alkylated or acylated. This versatility makes it a valuable building block for generating focused libraries of benzoic acid derivatives, where the 4-methyl and 5-bromo pattern imparts specific steric and electronic properties.

Sourcing a Well-Characterized Intermediate for Process Development

Given its well-documented physical properties (e.g., melting point of 48°C ), spectroscopic signature , and high-yielding synthetic protocols (>96%) [1], this compound is a reliable choice for process chemistry and scale-up operations. Procurement of this specific compound reduces the need for extensive in-house characterization and method development, accelerating project timelines.

Use as a Reference Standard or Analytical Control in Quality Assurance

The distinct NMR and mass spectrometry data for methyl 5-bromo-2-hydroxy-4-methylbenzoate make it a suitable reference standard for identifying and quantifying this specific intermediate in complex reaction mixtures. Its unique isotopic pattern from the bromine atom is a key identifier in LC-MS analysis, ensuring accurate monitoring of synthetic processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-2-hydroxy-4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.